1-Eicosanol, phosphate, potassium salt
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Overview
Description
1-Eicosanol, phosphate, potassium salt: is a chemical compound with the molecular formula C20H41K2O4P . It is a potassium salt of 1-eicosanol phosphate, where 1-eicosanol is a long-chain fatty alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-eicosanol, phosphate, potassium salt typically involves the phosphorylation of 1-eicosanol. The reaction can be carried out using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base such as pyridine. The resulting 1-eicosanol phosphate is then neutralized with potassium hydroxide (KOH) to form the potassium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale phosphorylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Eicosanol, phosphate, potassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-Eicosanol, phosphate, potassium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Investigated for its potential role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of cosmetics, personal care products, and industrial lubricants.
Mechanism of Action
The mechanism of action of 1-eicosanol, phosphate, potassium salt involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Octadecanol, phosphate, potassium salt
- 1-Hexadecanol, phosphate, potassium salt
- 1-Dodecanol, phosphate, potassium salt
Comparison
Compared to similar compounds, 1-eicosanol, phosphate, potassium salt has a longer carbon chain, which can influence its physical and chemical properties. This longer chain length may result in higher melting and boiling points, as well as different solubility characteristics. These unique properties make it suitable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
96119-30-1 |
---|---|
Molecular Formula |
C20H41K2O4P |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
dipotassium;icosyl phosphate |
InChI |
InChI=1S/C20H43O4P.2K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-25(21,22)23;;/h2-20H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
InChI Key |
LFOUDNFTOJPNRA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Origin of Product |
United States |
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